molecular formula C5H12O2 B036004 (S)-(-)-2-Methyl-1,4-butanediol CAS No. 70423-38-0

(S)-(-)-2-Methyl-1,4-butanediol

Cat. No.: B036004
CAS No.: 70423-38-0
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-YFKPBYRVSA-N
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Description

(S)-(-)-2-Methyl-1,4-butanediol (CAS 70423-38-0) is a chiral diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol . Its IUPAC name is (2S)-2-methylbutane-1,4-diol, and it is characterized by a hydroxyl group at positions 1 and 4, along with a methyl branch at position 2. The enantiomeric excess (ee) of synthesized this compound exceeds 98%, as confirmed by HPLC analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Methyl-1,4-butanediol can be synthesized through several methods. One common synthetic route involves the asymmetric reduction of 2-methyl-1,4-butanedione using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another method involves the enzymatic reduction of 2-methyl-1,4-butanedione using alcohol dehydrogenases derived from microorganisms. This biocatalytic approach is environmentally friendly and offers high selectivity for the (S)-enantiomer.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-1,4-butanedione. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction is carried out in a solvent, typically ethanol or methanol, at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Methyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-1,4-butanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to 2-methyl-1,4-butanediol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; tosyl chloride for sulfonation.

Major Products Formed

    Oxidation: 2-Methyl-1,4-butanedione.

    Reduction: 2-Methyl-1,4-butanediol.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Industrial Applications

(S)-(-)-2-Methyl-1,4-butanediol is primarily utilized in the following areas:

  • Polymer Production : It serves as a valuable intermediate in the synthesis of polyethers and polyesters. The compound can be used to create polybutylene terephthalate (PBT), which is widely used in the plastics industry for manufacturing durable goods .
  • Solvent and Plasticizer : Due to its solvent properties, this compound is employed in various formulations, including adhesives and coatings. Its ability to enhance flexibility and adhesion makes it suitable for use in automotive parts and consumer goods .
  • Pharmaceutical Applications : The compound is being explored as a potential humectant in pharmaceutical formulations. Its properties may enhance the stability and efficacy of active ingredients in various drug delivery systems .

Case Study 1: Polymer Development

A study demonstrated the successful incorporation of this compound into polyurethane elastomers. The resulting materials exhibited improved mechanical properties and thermal stability compared to conventional formulations. This advancement highlights the compound's role in enhancing material performance for industrial applications .

Case Study 2: Toxicological Insights

Research on the toxicological profile of 1,4-butanediol derivatives, including this compound, provided insights into their safety profiles. The compound was shown to have moderate acute toxicity levels; however, its rapid metabolism into gamma-hydroxybutyrate (GHB) poses risks when consumed improperly . This case underscores the importance of understanding both the applications and potential hazards associated with chemical compounds.

Comparative Data Table

Application AreaDescriptionBenefits
Polymer ProductionIntermediate for PBT and polyurethanesEnhances durability and flexibility
SolventUsed in adhesives and coatingsImproves adhesion and processing properties
PharmaceuticalHumectant in drug formulationsStabilizes active ingredients
ToxicologyUnderstanding safety profilesInforms safe handling practices

Mechanism of Action

The mechanism of action of (S)-(-)-2-Methyl-1,4-butanediol depends on its specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The hydroxyl groups of the diol interact with the active site of the enzyme, facilitating the transfer of electrons and protons during the reaction.

In pharmaceutical applications, this compound serves as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug synthesized from the compound.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-(+)-2-Methyl-1,4-butanediol

  • Structure: The (R)-enantiomer shares the same molecular formula (C₅H₁₂O₂) but exhibits a positive specific rotation ([α]D²⁰ +11.7° in methanol) .
  • Synthesis : Prepared via esterification of (S)-malic acid followed by methylation and reduction .
  • Key Differences :
    • Optical Activity : Opposite rotation direction compared to the (S)-form.
    • Enantiomeric Excess : Reported as 84.7% ee for the (R)-form .

2-(Hydroxymethyl)-1,4-butanediol

  • Structure : Contains an additional hydroxymethyl group (C₅H₁₂O₃ , molecular weight 120.15 g/mol ) .
  • Properties: Higher polarity due to three hydroxyl groups, influencing solubility in polar solvents. No reported optical activity, suggesting a non-chiral or racemic mixture.

1,4-Butanediol (1,4-BDO)

  • Structure : Linear diol (C₄H₁₀O₂ ), lacking the methyl branch .
  • Reactivity: Oxidized to γ-butyrolactone, whereas 2-Methyl-1,4-butanediol forms 3-methyl- and 4-methyl-butyrolactone isomers under similar conditions .
  • Industrial Relevance : A major precursor to tetrahydrofuran (THF) and polybutylene terephthalate (PBT). 2-Methyl-1,4-butanediol is an impurity in 1,4-BDO production, requiring separation .

2-Butyne-1,4-diol

  • Structure : Contains a triple bond (C₄H₆O₂ ), making it highly reactive .
  • Applications :
    • Intermediate in polymer synthesis (e.g., spandex).
    • Reactivity : Undergoes hydrogenation to 1,4-BDO or oxidation to acetylenedicarboxylic acid, unlike saturated diols.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Optical Activity ([α]D²⁰) Key Applications
(S)-(-)-2-Methyl-1,4-butanediol C₅H₁₂O₂ 104.15 Negative (exact value N/A) Chiral polymers, solvents
(R)-(+)-2-Methyl-1,4-butanediol C₅H₁₂O₂ 104.15 +11.7° (MeOH) Organic synthesis
2-(Hydroxymethyl)-1,4-butanediol C₅H₁₂O₃ 120.15 N/A Potential crosslinker
1,4-Butanediol C₄H₁₀O₂ 90.12 N/A THF, PBT production
2-Butyne-1,4-diol C₄H₆O₂ 86.09 N/A Polymer intermediates

Biological Activity

(S)-(-)-2-Methyl-1,4-butanediol, a chiral diol with the molecular formula C5H12O2, is a derivative of 1,4-butanediol (1,4-BDO). It has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally similar to 1,4-butanediol but includes a methyl group at the second carbon position. This modification can influence its biochemical properties and biological effects.

  • Metabolism :
    • This compound is metabolized in the body to 1,4-butanediol, which is subsequently converted to gamma-hydroxybutyrate (GHB). GHB is known for its psychoactive properties and can induce sedation and euphoria .
  • Pharmacodynamics :
    • The pharmacological effects of this compound may include interactions with neurotransmitter systems similar to those affected by alcohol. Studies suggest that it can potentiate the effects of ethanol by competing for metabolic pathways .
  • Biochemical Pathways :
    • The compound may influence various biochemical pathways through enzyme interactions and modulation of gene expression. Its effects on metabolic flux and enzyme activity are areas of ongoing research.

Toxicological Profile

The biological activity of this compound includes both therapeutic potential and risks associated with toxicity:

  • Acute Toxicity : Reports indicate that ingestion of 1,4-butanediol can lead to severe toxic effects such as respiratory depression, agitation, and even death. Doses in reported cases ranged from 5.4 to 20 g .
  • Neurotoxicity : Case studies have documented neurotoxic effects following the use of 1,4-butanediol derivatives. Symptoms included vomiting, combativeness, and altered consciousness .

Case Studies

Several case studies highlight the biological activity and risks associated with this compound:

  • Fatal Intoxication : A case report described a fatal incident involving a 51-year-old male who consumed 1,4-butanediol. Autopsy findings suggested lethal GHB intoxication due to the rapid conversion from 1,4-BDO .
  • Recreational Use : Another study identified multiple episodes of toxicity in individuals using 1,4-butanediol recreationally for bodybuilding or as a sleep aid. Symptoms varied but included significant neurological impairment .

Research Findings

Recent research has focused on the synthesis and applications of this compound:

StudyFindings
Investigated bioproduction methods for 1,4-butanediol using engineered Escherichia coli, emphasizing sustainable production methods.
Evaluated the safety profile in cosmetic applications; concluded that while some derivatives are safe as used, further studies are needed on others.
Summarized toxicokinetics showing rapid metabolism to GHB without evidence of bioaccumulation in tissues.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing enantiomerically pure (S)-(-)-2-methyl-1,4-butanediol, and how is enantiomeric excess validated?

  • Methodology : Enantioselective synthesis often involves asymmetric Michael addition to γ-menthyloxybutenolides, followed by sequential reductions. For example, Raney Nickel hydrogenation of lactones derived from chiral auxiliaries (e.g., l-menthol) yields intermediates, which are further reduced with LiAlH₄ in tetrahydrofuran (THF) to produce the diol .
  • Validation : Enantiomeric excess (>98%) is confirmed via high-performance liquid chromatography (HPLC) with chiral columns or polarimetry .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Techniques :

  • ¹H-NMR : Determines stereochemistry via coupling constants and splitting patterns (e.g., all-trans configurations in intermediates) .
  • HPLC : Quantifies enantiomeric purity using chiral stationary phases .
  • Polarimetry : Measures optical rotation to confirm enantiomeric identity .

Q. What are the key applications of this compound in polymer chemistry, particularly in synthesizing biodegradable materials?

  • Applications :

  • Green Solvents : Serves as a precursor for methyl-substituted γ-valerolactone, a bio-based solvent .
  • Biodegradable Polyesters : Used in copolymerization with itaconic acid derivatives to produce polyesters with enhanced biodegradability .

Advanced Research Questions

Q. How can kinetic modeling using the Eley-Rideal mechanism optimize the synthesis of derivatives from this compound?

  • Approach : Develop kinetic models based on solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂) to predict reaction rates and optimize conditions (e.g., acrylic acid concentration, temperature). Experimental validation shows <5% error between predicted and actual yields .

Q. What experimental approaches are used to assess the toxicological interactions between this compound and ethanol in biological systems?

  • Methods :

  • In Vivo Studies : Co-administration in rodent models to evaluate mortality rates and tissue damage. Ethanol potentiates toxicity by competing for alcohol dehydrogenase (ADH), increasing systemic 1,4-butanediol concentrations .
  • Metabolite Analysis : Quantify γ-hydroxybutyrate (GHB) levels via LC-MS to assess metabolic pathway competition .

Q. What strategies improve enantioselectivity in the catalytic hydrogenation of γ-menthyloxybutenolides to produce this compound?

  • Strategies :

  • Chiral Auxiliaries : Use of l-menthol derivatives to induce stereochemical control during Michael addition .
  • Catalyst Optimization : Adjust reaction parameters (e.g., Raney Nickel activity, LiAlH₄ stoichiometry) to minimize racemization and maximize yield (up to 80% overall yield) .

Q. How do the pharmacological effects of this compound compare to other butanediol isomers in murine models?

  • Comparative Analysis :

  • Tolerance and Preference : 1,4-butanediol is rejected by mice, while 1,3-butanediol shows higher tolerance. Stereochemical differences influence NAD⁺ reduction rates and neural activity .
  • Metabolic Pathways : 2-methyl substitution alters hepatic processing and GHB conversion kinetics compared to unsubstituted isomers .

Q. How can researchers resolve contradictions in reported yields of 3-methyltetrahydrofuran from acid-catalyzed cyclization of this compound under varying conditions?

  • Resolution :

  • Parameter Optimization : Vary sulfuric acid concentration (4.0 wt%) and reaction temperature (125°C) to suppress byproducts like γ-butyrolactone and acetals. Continuous cyclization units improve yield consistency (93% under optimized conditions) .
  • Byproduct Analysis : Use GC-MS to quantify impurities (e.g., 2-methyl-1,4-butanediol residues) and refine distillation protocols .

Q. Key Notes

  • Stereochemical purity is critical for pharmacological and metabolic studies .
  • Methodological rigor in kinetic modeling ensures reproducibility in industrial applications .

Properties

IUPAC Name

(2S)-2-methylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

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The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

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A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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